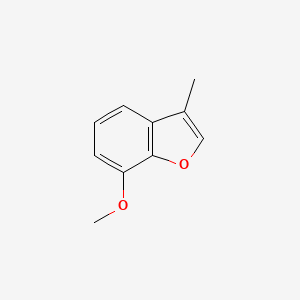

7-Methoxy-3-methylbenzofuran

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-methoxy-3-methyl-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7-6-12-10-8(7)4-3-5-9(10)11-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIURJJDJQLTYEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Methoxy 3 Methylbenzofuran and Its Derivatives

De Novo Synthetic Routes to the Benzofuran (B130515) Core

The construction of the benzofuran nucleus is a cornerstone of organic synthesis, with numerous methods developed over the years. For the specific synthesis of 7-Methoxy-3-methylbenzofuran, these routes typically begin with appropriately substituted phenols. A common strategy involves the reaction of a phenol (B47542) with an α-haloketone, followed by intramolecular cyclization.

One of the most versatile and widely used methods for constructing the benzofuran ring system is the Sonogashira coupling reaction of a terminal alkyne with an ortho-halophenol, followed by cyclization. researchgate.netlookchem.com This approach allows for the introduction of diverse substituents at the 2-position of the benzofuran ring.

A general representation of this synthetic approach is outlined below:

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |

| o-Halophenol | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | 2-Substituted Benzofuran |

Another powerful method for the synthesis of substituted benzofurans involves intramolecular cyclization reactions. These can be promoted by various reagents and conditions, often starting from precursors that already contain the necessary atoms for the furan (B31954) ring.

Regioselective Functionalization Strategies

Once the this compound core is assembled, its further derivatization often requires regioselective functionalization. The electron-rich nature of the benzofuran ring system makes it susceptible to electrophilic substitution reactions. The position of substitution is directed by the activating methoxy (B1213986) group and the inherent reactivity of the benzofuran nucleus.

Common regioselective functionalization reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) at specific positions on the benzofuran ring.

Nitration: Introduction of a nitro group, which can be a precursor for other functional groups.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, typically at the electron-rich positions of the benzene (B151609) or furan ring.

The regioselectivity of these reactions is crucial for the synthesis of specifically substituted derivatives. For instance, in many benzofuran systems, electrophilic attack preferentially occurs at the C2 or C3 position of the furan ring, or at the ortho and para positions relative to the activating methoxy group on the benzene ring.

Synthesis of Key Intermediates for this compound Construction

The successful synthesis of this compound is highly dependent on the availability of key starting materials. These intermediates are typically substituted phenols or their derivatives.

A crucial starting material for many benzofuran syntheses is an ortho-substituted phenol. For the target molecule, a key intermediate would be a phenol with a methoxy group at the 3-position and a suitable functional group at the 2-position to facilitate the formation of the furan ring.

Derivatization and Further Chemical Transformations

The this compound scaffold can be further modified to generate a diverse range of derivatives with potentially enhanced or altered properties. These transformations can be broadly categorized into substitution reactions, coupling reactions, and ring-opening or ring-closure strategies.

Substitution Reactions at the Benzofuran Moiety

Substitution reactions on the pre-formed this compound ring system allow for the introduction of a wide variety of functional groups. The reactivity of the different positions on the benzofuran nucleus (both the benzene and furan rings) can be exploited to achieve selective substitution.

Electrophilic aromatic substitution reactions are common for functionalizing the benzene portion of the molecule, with the methoxy group acting as a strong activating and ortho-, para-directing group. Nucleophilic aromatic substitution is also possible if the ring is appropriately activated with electron-withdrawing groups.

Coupling Reactions for Extended Conjugated Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for extending the conjugated system of this compound. To participate in these reactions, the benzofuran core must first be functionalized with a suitable group, typically a halogen (Br, I) or a boronic acid/ester.

Commonly employed coupling reactions include:

Suzuki-Miyaura Coupling: The reaction of a halo-benzofuran with a boronic acid or ester to form a new carbon-carbon bond. This is a versatile method for introducing aryl or vinyl substituents.

Heck Reaction: The coupling of a halo-benzofuran with an alkene to form a new carbon-carbon bond, leading to the formation of substituted styrenyl derivatives. rug.nl

Sonogashira Coupling: The reaction of a halo-benzofuran with a terminal alkyne to create a carbon-carbon triple bond, which can be a key structural element in various functional materials. lookchem.com

These reactions are instrumental in the synthesis of complex molecules with extended π-systems, which are of interest in materials science and for their photophysical properties.

| Coupling Reaction | Halo-Benzofuran Reactant | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | 2-Bromo-7-methoxy-3-methylbenzofuran | Arylboronic acid | Pd catalyst, Base | 2-Aryl-7-methoxy-3-methylbenzofuran |

| Heck | 2-Iodo-7-methoxy-3-methylbenzofuran | Alkene | Pd catalyst, Base | 2-Alkenyl-7-methoxy-3-methylbenzofuran |

| Sonogashira | 2-Iodo-7-methoxy-3-methylbenzofuran | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | 2-Alkynyl-7-methoxy-3-methylbenzofuran |

Ring-Opening and Ring-Closure Strategies Involving Benzofuran Precursors

The benzofuran ring, while generally stable, can undergo ring-opening reactions under specific conditions. These reactions can provide access to functionalized phenolic compounds that may be difficult to synthesize through other routes. Conversely, ring-closure reactions of appropriately designed precursors are a fundamental strategy for the de novo synthesis of the benzofuran core.

Reductive or oxidative cleavage of the furan ring can lead to a variety of substituted phenols. These transformations often require specific reagents and reaction conditions to control the outcome. Ring-closure strategies, as discussed in the de novo synthesis section, remain a primary method for constructing the benzofuran scaffold from acyclic precursors.

Stereoselective Synthesis of Chiral Benzofuran Derivatives

The development of synthetic methodologies to control the three-dimensional arrangement of atoms is a cornerstone of modern organic chemistry, particularly in the synthesis of biologically active molecules. For benzofuran derivatives, the introduction of chirality can significantly influence their pharmacological properties. Researchers have explored various catalytic asymmetric methods to achieve high levels of stereocontrol in the synthesis of chiral benzofurans and their corresponding dihydro and spirocyclic analogs. These strategies often employ chiral catalysts, including organocatalysts and transition-metal complexes, to create stereogenic centers with high enantioselectivity and diastereoselectivity.

A notable approach in organocatalysis involves the use of chiral bifunctional squaramide catalysts. These catalysts have been effectively utilized in the divergent synthesis of benzofuran-fused azocine (B12641756) derivatives and spiro-cyclopentanone benzofurans. rsc.org The methodology relies on a sequential reaction involving an aurone-derived α,β-unsaturated imine and a ynone, followed by a Lewis base-catalyzed divergent annulation. rsc.org This process can lead to the formation of skeletally diverse products in high yields with excellent diastereo- and enantioselectivities. rsc.org

Another powerful organocatalytic strategy is the asymmetric Michael addition. For instance, the enantioselective synthesis of benzofurans bearing adjacent quaternary and tertiary carbon stereocenters has been achieved through the organocatalytic asymmetric Michael addition of 3-methylbenzofuran-2(3H)-ones to azadienes. researchgate.net Similarly, chiral phosphoric acid catalysts have been employed in the enantioselective Michael addition of 5H-thiazol-4-ones to 1-azadienes, affording optically active benzofuran derivatives with vicinal sulfur-containing quaternary and tertiary stereocenters in high yields and stereoselectivities. researchgate.net

Transition-metal catalysis also offers a versatile platform for the stereoselective synthesis of chiral benzofuran derivatives. Palladium catalysis, in particular, has been extensively studied. Ligand-controlled, palladium-catalyzed asymmetric [4+4] and [2+4] cycloaddition reactions of benzofuran-derived azadienes have been developed. researchgate.net By selecting the appropriate chiral phosphine (B1218219) ligand, such as (S,Rp)-PPFA or (S)-Cl-MeO-BIPHEP, the reaction pathway can be directed to selectively produce either benzofuro[2,3-c] rsc.orgnih.govoxazocines or tetrahydropyran-fused spirocyclic compounds with excellent enantioselectivities. researchgate.net Furthermore, the palladium-catalyzed asymmetric [4+3] cyclization of trimethylenemethane donors with benzofuran-derived azadienes provides access to chiral benzofuro[3,2-b]azepine frameworks with high yields and stereoselectivities. researchgate.net

Copper-catalyzed reactions have also proven effective. For example, chiral β-amino alcohol ligands in combination with copper(II) acetate (B1210297) have been used to catalyze the asymmetric Henry reaction of benzofuran-2-carbaldehydes with nitromethane. rsc.org This method yields (S)-enriched benzofuryl β-nitro alcohols with high enantioselectivities, which are valuable intermediates for the synthesis of bioactive (S)-benzofuryl β-amino alcohols. rsc.org Additionally, copper/BOX complex-catalyzed reactions of 2-imino-substituted phenols with aryl diazoacetates have been developed for the synthesis of enantiomerically enriched 2,3-dihydrobenzofurans bearing quaternary carbon stereocenters. mdpi.com This reaction proceeds with excellent enantioselectivity and diastereoselectivity under mild conditions. mdpi.com

The following tables summarize the results of selected stereoselective syntheses of chiral benzofuran derivatives, highlighting the catalyst, reaction type, and the achieved levels of stereoselectivity.

Table 1: Organocatalytic Stereoselective Synthesis of Benzofuran Derivatives

| Catalyst | Reaction Type | Substrates | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Chiral Bifunctional Squaramide | Sequential Catalysis | Aurone-derived α,β-unsaturated imine and ynone | Benzofuran fused azocines and spiro-cyclopentanone benzofurans | High | High |

| Chiral Phosphoric Acid | Michael Addition | 5H-thiazol-4-ones and 1-azadienes | Optically active benzofuran derivatives | 8:1–20:1 | 70–96% |

| Chiral Guanidine | [4+1] Cyclization | Benzofuran-derived azadienes and 3-chlorooxindoles | Chiral spirooxindole frameworks | >95:5 | up to 94:6 er |

Table 2: Transition-Metal Catalyzed Stereoselective Synthesis of Benzofuran Derivatives

| Catalyst System | Reaction Type | Substrates | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Palladium / (S,Rp)-PPFA | [4+4] Cycloaddition | Benzofuran-derived azadienes | Benzofuro[2,3-c] rsc.orgnih.govoxazocines | N/A | Excellent |

| Palladium / (S)-Cl-MeO-BIPHEP | [2+4] Cycloaddition | Benzofuran-derived azadienes | Tetrahydropyran-fused spirocyclic compounds | N/A | Good |

| Palladium / Chiral Ligand | [4+3] Cyclization | Trimethylenemethane donors and benzofuran-derived azadienes | Chiral benzofuro[3,2-b]azepine frameworks | >20:1 | >99% |

| Copper(II) / Chiral β-amino alcohol ligand | Asymmetric Henry Reaction | Benzofuran-2-carbaldehydes and nitromethane | (S)-enriched benzofuryl β-nitro alcohols | N/A | up to 98% |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the fundamental framework for the structure of 7-Methoxy-3-methylbenzofuran. The analysis of chemical shifts (δ), signal multiplicities (splitting patterns), and integration values allows for the assignment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the furan (B31954) ring proton, the methoxy (B1213986) group protons, and the methyl group protons. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 6.5-7.5 ppm). Specifically, the protons at positions 4, 5, and 6 would exhibit a characteristic splitting pattern (doublet, triplet, or doublet of doublets) due to spin-spin coupling with their neighbors. The proton at position 2 on the furan ring is expected to appear as a quartet or a broad singlet due to coupling with the C3-methyl group. The methoxy group (OCH₃) protons would present as a sharp singlet around δ 3.8-4.0 ppm, and the C3-methyl (CH₃) protons would also be a singlet (or a narrow doublet) further upfield, typically around δ 2.0-2.5 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display ten distinct signals, one for each unique carbon atom in the this compound molecule. The carbon atoms of the benzene and furan rings are expected in the aromatic region (δ 100-160 ppm). The quaternary carbons, such as C3, C3a, C7, and C7a, can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The methoxy carbon signal is anticipated around δ 55-60 ppm, while the methyl carbon at position 3 would appear at a much higher field, typically δ 10-20 ppm.

| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 2 | ~7.2 - 7.4 | q or br s | ~140 - 145 |

| 3 | - | - | ~115 - 120 |

| 3a | - | - | ~125 - 130 |

| 4 | ~7.1 - 7.3 | d | ~120 - 125 |

| 5 | ~6.9 - 7.1 | t | ~120 - 128 |

| 6 | ~6.7 - 6.9 | d | ~110 - 115 |

| 7 | - | - | ~145 - 150 |

| 7a | - | - | ~150 - 155 |

| 3-CH₃ | ~2.1 - 2.3 | s or d | ~9 - 12 |

| 7-OCH₃ | ~3.9 - 4.0 | s | ~55 - 57 |

Note: The data in this table represents predicted values based on the analysis of structurally similar benzofuran (B130515) derivatives and general NMR principles. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons (H-4, H-5, and H-6), confirming their sequence on the benzene ring. A weak correlation might also be observed between the H-2 proton and the 3-methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps direct one-bond correlations between protons and the carbons they are attached to. This allows for the unambiguous assignment of protonated carbons in the ¹³C spectrum by correlating the signals from the ¹H and ¹³C spectra. For example, the proton signal at δ ~3.9 ppm would correlate with the carbon signal at δ ~56 ppm, confirming the OCH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). HMBC is vital for identifying the connectivity around quaternary (non-protonated) carbons. Key correlations would include the methoxy protons (7-OCH₃) to the C-7 carbon, and the methyl protons (3-CH₃) to carbons C-2 and C-3. The aromatic protons would show correlations to neighboring carbons, helping to piece together the entire benzofuran scaffold.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition.

For this compound (C₁₀H₁₀O₂), the calculated exact mass is 162.0681 g/mol . An HRMS measurement confirming this value to within a few parts per million (ppm) provides strong evidence for the molecular formula.

Beyond the molecular ion peak (M⁺•), the mass spectrum reveals a characteristic fragmentation pattern that offers further structural proof. For aryl methyl ethers, a common fragmentation pathway is the loss of a methyl radical (•CH₃, 15 Da) followed by the loss of carbon monoxide (CO, 28 Da).

Expected Fragmentation Pattern:

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 162 | [C₁₀H₁₀O₂]⁺• (Molecular Ion) | - |

| 147 | [M - CH₃]⁺ | •CH₃ |

| 131 | [M - OCH₃]⁺ | •OCH₃ |

| 119 | [M - CH₃ - CO]⁺ | •CH₃, CO |

The initial loss of a methyl radical from the molecular ion at m/z 162 would yield a prominent peak at m/z 147. Subsequent loss of a stable carbon monoxide molecule from this fragment would lead to an ion at m/z 119. Another possible fragmentation is the loss of the entire methoxy radical to give a peak at m/z 131. This predictable pattern provides a reliable fingerprint for the 7-methoxybenzofuran (B1297906) core structure.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

The Infrared (IR) and Raman spectra of this compound would exhibit absorption bands characteristic of its structural features.

Aromatic C-H Stretch: Sharp bands are expected above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region.

Aliphatic C-H Stretch: Bands corresponding to the methyl and methoxy groups will appear just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹.

C=C Aromatic Stretch: One or more strong bands are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene and furan rings.

C-O-C Stretch (Aryl Ether): A strong, characteristic absorption band for the aryl-alkyl ether linkage is anticipated in the 1200-1275 cm⁻¹ (asymmetric stretch) and 1000-1050 cm⁻¹ (symmetric stretch) regions. This is a key diagnostic peak for the methoxy group attached to the aromatic ring.

C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the substituted benzene ring would appear in the 750-900 cm⁻¹ region, and their exact position can give clues about the substitution pattern.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | Benzene & Furan Rings |

| Aliphatic C-H Stretch | 2850 - 2960 | -CH₃, -OCH₃ |

| Aromatic C=C Stretch | 1450 - 1600 | Benzene & Furan Rings |

| Asymmetric C-O-C Stretch | 1200 - 1275 | Aryl Ether |

| Symmetric C-O-C Stretch | 1000 - 1050 | Aryl Ether |

| Aromatic C-H Out-of-Plane Bend | 750 - 900 | Substituted Benzene Ring |

Together, these spectroscopic methods provide a powerful and complementary approach, allowing for the unequivocal confirmation of the structure of this compound.

Electronic Absorption Spectroscopy (UV-Visible)

The electronic absorption spectrum of a molecule provides significant insights into its electronic structure, revealing the energies of transitions between different electronic states. For this compound, the chromophoric system is the benzofuran ring, which is an aromatic heterocyclic system. The absorption of ultraviolet and visible light by this molecule results in the promotion of electrons from lower energy molecular orbitals (typically π orbitals) to higher energy molecular orbitals (typically π* orbitals). The presence of substituents on the benzofuran ring, in this case, a methoxy group at position 7 and a methyl group at position 3, influences the energy of these electronic transitions and, consequently, the wavelengths at which the molecule absorbs light.

The UV-Visible spectrum of substituted benzofurans is characterized by absorption bands corresponding to π → π* transitions. The benzofuran nucleus itself is the primary chromophore. The electronic transitions are influenced by the position and nature of substituents on this ring system. The methoxy group (-OCH₃) at the 7-position is an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption. As an electron-donating group, the methoxy group can interact with the π-electron system of the benzofuran ring through resonance, which generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the unsubstituted benzofuran.

Theoretical studies on isomeric methoxybenzofurans have provided a framework for understanding the effect of the substituent position on the electronic spectra. researchgate.net These studies indicate that the position of the methoxy group significantly alters the contribution of charge transfer (CT) configurations to the excited states. researchgate.net A charge transfer configuration involves the transfer of electron density from the substituent to the aromatic ring upon electronic excitation.

For 7-methoxybenzofuran, theoretical calculations predict the first π → π* transition energy. researchgate.net The introduction of a methyl group at the 3-position is expected to have a smaller, secondary effect on the absorption spectrum compared to the methoxy group. The methyl group is a weak electron-donating group and may cause a small bathochromic shift.

The electronic transitions in this compound can be attributed to the excitation of the π-electron system of the benzofuran ring, with significant modulation by the electron-donating methoxy group at the 7-position. This leads to a modification of the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the energy of the HOMO → LUMO transition.

The following table presents calculated π → π* transition energies for various methoxybenzofuran isomers, providing a comparative context for understanding the electronic spectroscopy of the 7-methoxy substituted derivative. researchgate.net

| Compound | Calculated Transition Energy (10³ cm⁻¹) |

| 2-Methoxybenzofuran | 35.8 |

| 3-Methoxybenzofuran | 35.9 |

| 4-Methoxybenzofuran | 34.9 |

| 5-Methoxybenzofuran | 34.5 |

| 6-Methoxybenzofuran | 34.0 |

| 7-Methoxybenzofuran | 35.1 |

Computational studies on analogous compounds, such as 7-methoxy-benzofuran-2-carboxylic acid and other substituted benzofurans, have utilized Density Functional Theory (DFT) to explore molecular geometries, spectroscopic properties, and electronic structures. physchemres.orgaip.orgresearchgate.net These studies confirm the applicability of methods like Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analysis to this class of molecules. However, without specific calculations performed on this compound, any presentation of optimized geometries, predicted spectroscopic data, HOMO-LUMO energy gaps, Molecular Electrostatic Potential (MEP) maps, or hyperconjugative interaction analysis would be speculative and not scientifically accurate.

Therefore, this article cannot be generated as the foundational research data for the specific compound is not available in the searched scientific literature.

Computational and Theoretical Chemistry Investigations

Reactivity Descriptors and Global/Local Reactivity Analysis

The reactivity of 7-Methoxy-3-methylbenzofuran can be elucidated through the calculation of various reactivity descriptors using methods like Density Functional Theory (DFT). physchemres.org These descriptors provide a quantitative measure of the molecule's stability and its propensity to participate in chemical reactions.

Global Reactivity Descriptors offer a holistic view of the molecule's reactivity. Key global descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

Ionization Potential (I): The energy required to remove an electron from the molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to the molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule is generally less reactive.

Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. It is calculated as ω = χ² / (2η).

These descriptors, once calculated, can be compiled into a table to provide a comprehensive overview of the global reactivity of this compound.

Interactive Data Table: Illustrative Global Reactivity Descriptors for a Benzofuran (B130515) Derivative

| Descriptor | Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| Energy Gap (ΔE) | 5.3 eV |

| Ionization Potential (I) | 6.5 eV |

| Electron Affinity (A) | 1.2 eV |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

| Softness (S) | 0.38 eV⁻¹ |

| Electrophilicity Index (ω) | 2.79 eV |

Note: The values in this table are for illustrative purposes for a representative benzofuran derivative and are not the calculated values for this compound.

Local Reactivity Analysis focuses on identifying the most reactive sites within the molecule. This is often achieved through:

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They help to identify the most likely sites for nucleophilic, electrophilic, and radical attacks.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the oxygen atoms of the methoxy (B1213986) and furan (B31954) rings are expected to be regions of high negative potential.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility and intermolecular interactions of this compound.

An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a solvent box, and observing its movements and structural changes over a specific period. This allows for the exploration of its conformational landscape , which is the collection of all possible three-dimensional arrangements of the molecule's atoms.

The primary goals of performing MD simulations on this compound would be to:

Identify Stable Conformers: The simulation can reveal the most energetically favorable conformations of the molecule. For this compound, this would involve determining the preferred orientation of the methoxy and methyl groups relative to the benzofuran ring.

Analyze Torsional Angles: The rotation around single bonds, such as the bond connecting the methoxy group to the benzofuran ring, can be analyzed to understand the flexibility of the molecule.

Study Solvent Effects: By simulating the molecule in different solvents, it is possible to understand how the environment influences its conformation and dynamics. researchgate.net

Investigate Intermolecular Interactions: MD simulations can be used to study how this compound interacts with other molecules, such as biological macromolecules or other solvent molecules.

The results of a conformational analysis can be presented in a table summarizing the key dihedral angles and relative energies of the most stable conformers.

In Silico Molecular Docking Studies with Biological Macromolecules

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. jocpr.com

For this compound, molecular docking studies could be employed to investigate its potential to interact with various biological targets. Benzofuran derivatives have been studied for a range of biological activities, and docking simulations can help to identify the specific proteins or enzymes with which they might interact. tandfonline.com

The molecular docking process for this compound would typically involve the following steps:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank.

Defining the Binding Site: The region on the protein where the ligand is expected to bind is identified.

Docking Simulation: A docking algorithm is used to explore different possible binding poses of the ligand within the receptor's binding site.

Scoring and Analysis: The different binding poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues.

The results of molecular docking studies are often presented in a table that includes the target protein, the binding affinity score, and the key interacting amino acid residues.

Interactive Data Table: Illustrative Molecular Docking Results for a Benzofuran Derivative

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) (Illustrative) | Key Interacting Residues (Illustrative) |

| Protein Kinase (e.g., 3LAU) | -8.5 | TYR, LYS, ASP |

| Myosin (e.g., 1VOM) | -7.9 | GLU, ARG, PHE |

| Epidermal Growth Factor Receptor (EGFR) | -9.2 | LEU, VAL, MET |

Note: The values in this table are for illustrative purposes for a representative benzofuran derivative and are not the actual docking results for this compound.

Such in silico studies can provide valuable preliminary data on the potential biological targets of this compound, which can then be validated through experimental assays. researchgate.net

Structure Activity Relationship Sar Studies of 7 Methoxy 3 Methylbenzofuran Scaffolds

Positional Effects of the Methoxy (B1213986) Group on Molecular Activity

The position of the methoxy group on the benzofuran (B130515) ring is a critical determinant of the molecule's biological activity. Its electron-donating nature and potential for hydrogen bond formation can significantly influence interactions with biological targets. Research has shown that shifting the methoxy group to different positions on the aromatic ring can lead to substantial variations in potency and efficacy.

For instance, in a series of benzofuran derivatives tested for antiproliferative activity, compounds with a methoxy group at the C-6 position exhibited 3 to 10 times higher activity than analogs where the group was located at the C-7 position. nih.gov This suggests that the electronic and steric environment at the C-6 position is more favorable for target binding than at C-7. Similarly, studies on other aromatic systems have demonstrated that the position of a methoxy substituent has a profound impact on activity. For example, in aromatic cyclic seleninates, a para-methoxy group enhances antioxidant activity, a meta-substituent has little effect, while an ortho-substituent leads to a significant reduction in activity, potentially due to steric hindrance or unfavorable electronic effects. nih.gov

In some complex hybrid molecules, the mere presence of a methoxy group, regardless of its specific position, can be essential for activity. The absence of a methoxy substituent on the heterocyclic ring of certain benzofuran-quinazolinone hybrids was found to be detrimental to their cytotoxic effects. nih.gov This underscores the general importance of this functional group for establishing productive molecular interactions.

| Compound Series | Methoxy Position | Observed Effect on Activity | Reference |

| Antiproliferative Benzofurans | C-6 vs. C-7 | C-6 showed 3-10x higher activity | nih.gov |

| Aromatic Cyclic Seleninates | Ortho vs. Meta vs. Para | Para-enhanced, Meta-unaffected, Ortho-decreased activity | nih.gov |

| Benzofuran-Quinazolinone Hybrids | Presence vs. Absence | Absence was detrimental to cytotoxicity | nih.gov |

Influence of the Methyl Group at C-3 on Biological Interactions

The methyl group at the C-3 position of the benzofuran ring, while small, plays a significant role in modulating biological activity. Its primary influence is often attributed to steric effects, which can orient other parts of the molecule for optimal binding with a target protein. It can also contribute to hydrophobic interactions within a binding pocket.

Studies have consistently shown that the addition of a C-3 methyl group enhances the potency of benzofuran derivatives. In one study, a compound featuring both a C-3 methyl group and a C-6 methoxy group was found to be 2 to 4 times more potent than its unsubstituted counterpart. nih.gov Another investigation into tubulin polymerization inhibitors based on the 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan skeleton found that adding a methyl group at the C-3 position resulted in increased activity. researchgate.net

The C-3 position is also a key site for further chemical modification. The methyl group can be functionalized, for example, through bromination, to allow for the attachment of larger side chains or linkers, thereby serving as a crucial handle for creating more complex derivatives with altered biological profiles. nih.govtandfonline.com This highlights the dual role of the C-3 methyl group: directly enhancing activity and providing a site for further structural elaboration.

| Benzofuran Scaffold | C-3 Substitution | Impact on Activity | Reference |

| 6-Methoxybenzofuran | Methyl | 2-4x increase in potency vs. unsubstituted | nih.gov |

| 2-(3',4',5'-trimethoxybenzoyl)benzofuran | Methyl | Increased tubulin polymerization inhibition | researchgate.net |

Impact of Substituents at Other Positions (e.g., C-2, C-5, C-7) on Activity Profiles

Beyond the C-7 methoxy and C-3 methyl groups, substitutions at other positions of the benzofuran scaffold are vital for fine-tuning its biological activity. The nature and location of these substituents can affect the molecule's electronics, lipophilicity, and steric profile.

C-2 Position: The C-2 position is frequently identified as a key site for modulating activity. Preliminary SAR studies have suggested that an ester group at C-2 is important for the cytotoxic activity of some benzofuran compounds. rsc.org

C-5 Position: The C-5 position has been shown to be critical for various biological activities. In studies of compounds with osteoblastogenic activity, an unsubstituted C-5 position resulted in no activity. jst.go.jp However, the introduction of different groups led to varied outcomes:

Halogen and Nitrile Groups: Resulted in moderate activity. jst.go.jp

Trifluoromethyl Group: A strong electron-withdrawing group that reduced activity. jst.go.jp

Carbamoyl Group: Markedly increased osteoblastogenic activity. jst.go.jp

Amino and Carboxyl Groups: Markedly reduced activity, suggesting that ionizable groups may be unsuitable for interaction with the target protein in this specific case. jst.go.jp

C-7 Position: The C-7 position is also a crucial point for modification. The presence of a hydrogen bond donor, such as a hydroxyl (-OH) group, at C-7 was found to be important for modulating the anticancer activity of certain benzofuran derivatives. nih.gov

These findings collectively demonstrate that the activity profile of the benzofuran scaffold is highly sensitive to the substitution pattern across the entire ring system, allowing for targeted modifications to optimize desired biological effects. nih.gov

| Position | Substituent Type | Effect on Activity | Biological Context | Reference |

| C-2 | Ester Group | Key for cytotoxicity | Anticancer | rsc.org |

| C-5 | Unsubstituted | No activity | Osteoblastogenic | jst.go.jp |

| C-5 | Halogen, Nitrile | Moderate activity | Osteoblastogenic | jst.go.jp |

| C-5 | Carbamoyl | Markedly increased activity | Osteoblastogenic | jst.go.jp |

| C-7 | Hydroxyl Group | Important for activity modulation | Anticancer | nih.gov |

Role of Bridging Linkers and Side Chains on Molecular Recognition

For example, replacing the C-3 methyl group with a larger 3-(morpholinomethyl) side chain was shown to boost cytotoxic activity against non-small cell lung carcinoma cell lines. tandfonline.com This suggests that the morpholino group engages in favorable interactions with the biological target that are not possible for the smaller methyl group.

In another study, a piperazinylmethyl group was used as a linker at the C-3 position. nih.gov By attaching different aromatic moieties to the terminal end of this piperazine (B1678402) linker, researchers were able to systematically probe the "tail" region of the binding site of Cyclin-Dependent Kinase 2 (CDK2). The nature of these terminal aromatic groups had a significant effect on binding affinity and inhibitory activity, demonstrating the importance of the side chain in achieving potent and selective molecular recognition. nih.gov

The hybridization of the benzofuran scaffold with other heterocyclic rings, such as oxadiazoles (B1248032) and triazoles, also highlights the impact of linkers and side chains. The enhanced anticancer activity of certain benzofuran-oxadiazole hybrids was attributed to specific substitutions on a phenyl ring that was part of the appended side chain. nih.gov

| Scaffold Position | Linker / Side Chain | Attached Group | Effect on Activity | Reference |

| C-3 | Morpholinomethyl | - | Boosted cytotoxicity vs. methyl | tandfonline.com |

| C-3 | Piperazinylmethyl | Various Aromatic Moieties | Modulated CDK2 inhibitory activity | nih.gov |

| Varied | Oxadiazole/Triazole | Substituted Phenyl Rings | Significantly impacted anticancer potential | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can provide predictive insights into the activity of novel molecules, thereby rationalizing the drug design process. nih.gov

For benzofuran derivatives, QSAR studies have been employed to understand the structural requirements for specific biological activities, such as antioxidant potential. researchgate.net These models are built using a variety of molecular descriptors that quantify different physicochemical properties of the molecules, including:

Topological descriptors: Molar weight, surface area, volume.

Electronic descriptors: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), polarizability. researchgate.net

Lipophilicity descriptors: The octanol-water partition coefficient (log P). researchgate.net

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), offer a more sophisticated approach by considering the three-dimensional properties of the ligands. researchgate.net These methods have been used to build predictive models for benzofuran derivatives as anticancer agents. The resulting 3D contour maps can visualize regions where steric bulk, electrostatic charge, or hydrophobic properties are favorable or unfavorable for activity, providing a clear roadmap for structural modification. researchgate.net For example, a QSAR model might reveal that inhibitory potency is positively correlated with the presence of a hydrophobic nitrogen atom within a certain distance of the molecule's center of mass. researchgate.net

These computational models serve as a valuable complement to experimental SAR studies, enabling the prioritization of synthetic targets and a deeper understanding of the molecular features that govern the biological activity of 7-Methoxy-3-methylbenzofuran scaffolds.

Mechanistic Investigations of Biological Activities Excluding Clinical and Safety Data

Mechanisms of Antimicrobial Properties (Antibacterial and Antifungal)

The benzofuran (B130515) scaffold is also present in compounds with notable antimicrobial activity. Research into complex molecules incorporating the 7-methoxy-3-methylbenzofuran core has demonstrated activity against various microbes.

Antibacterial Activity: Derivatives such as 2-(7-methoxy-3-methyl-1-benzofuran-2-yl)-4H-chromon-4-ones have been synthesized and tested for their antimicrobial properties. researchgate.net Other studies on different 3-methyl-benzofuran derivatives have shown moderate activity, particularly against Gram-positive bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL. nih.gov While the precise mechanism for these specific benzofurans is not fully elucidated, related heterocyclic compounds like 7-methoxycoumarin (B196161) have been shown to exert antibacterial effects by causing disruption and lysis of the bacterial cell membrane and inhibiting the expression of virulence-associated genes. frontiersin.org It is plausible that this compound derivatives could act via similar mechanisms involving damage to the bacterial cell envelope.

Antifungal Activity: The benzofuran scaffold is a promising lead for developing antifungal agents. nih.gov For example, benzofuran-5-ol (B79771) derivatives have demonstrated potent, broad-spectrum antifungal activity, in some cases superior to the reference drug 5-fluorocytosine. nih.gov The specific mechanisms for antifungal benzofurans are still under investigation but are likely tied to the disruption of fungal cell membrane integrity or key metabolic pathways.

Disruption of Microbial Cell Wall/Membrane Integrity

While various derivatives of the benzofuran scaffold have been noted for their general antimicrobial properties, specific studies detailing the mechanism of action for this compound are not extensively available in the current scientific literature. Research into how this specific compound might disrupt the integrity of microbial cell walls or membranes has not been explicitly reported. The development of novel antibacterial agents often targets the enzymes involved in the biosynthesis of the bacterial cell wall, such as those in the peptidoglycan pathway, but direct inhibition by this compound has not been established. nih.govdntb.gov.uadntb.gov.ua

Inhibition of Essential Microbial Enzymes or Pathways

Similar to the lack of data on cell wall disruption, the specific microbial enzymes or metabolic pathways inhibited by this compound have not been thoroughly elucidated in published research. Although some complex benzofuran derivatives have been designed to target essential bacterial enzymes, the precise molecular targets for this compound remain an area for future investigation. nih.govdntb.gov.ua

Biochemical Pathways of Antioxidant Effects

Free Radical Scavenging Mechanisms

The antioxidant potential of the this compound scaffold has been suggested through studies on its derivatives.

Derivatives and Analogues: Research on 2-(7-methoxy-3-methyl-1-benzofuran-2-yl)-4H-chromon-4-ones, which incorporate the this compound moiety, indicated that some of these compounds exhibit moderate antioxidant activity. researchgate.net A closely related natural product, 7-methoxy-2,3-dimethylbenzofuran-5-ol, isolated from Malbranchea cinnamomea, was identified as a novel antioxidant. nih.gov The presence of a hydroxyl group on the benzofuran ring in this analogue is a critical structural feature for potent free radical scavenging.

Assay Data: Quantitative antioxidant capacity data for this compound itself, using standard assays such as the oxygen radical absorbance capacity (ORAC) or 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging capacity, are not detailed in the available literature. nih.gov

Inhibition of Lipid Peroxidation

The benzofuran nucleus is a core component of molecules studied for their ability to modulate lipid peroxidation.

Inhibitory Activity of Analogues: A synthetic benzofuran derivative, BO-653 (2,3-dihydro-5-hydroxy-4,6-di-tert-butyl-2,2-dipentylbenzofuran), has been shown to be an effective inhibitor of lipid peroxidation in plasma. nih.gov Studies comparing BO-653 to an analogue with methyl groups instead of tert-butyl groups demonstrated that the nature of the substituents on the benzofuran ring plays a crucial role in determining the antioxidant efficacy. nih.gov

Pro-oxidative Effects in Specific Contexts: Conversely, certain halogenated benzofuran derivatives have been observed to exhibit pro-oxidative activity, leading to an increase in lipid peroxidation products like malondialdehyde (MDA) in specific cancer cell lines. mdpi.com This suggests that the benzofuran scaffold can be involved in redox modulation through different mechanisms depending on its substitution pattern and the biological environment. mdpi.com

Enzyme Inhibition Studies and Target Identification

Investigations into the enzyme inhibitory profile of this compound and its close analogues have focused primarily on cytochrome P450 isoforms. There is a notable lack of specific research in the scientific literature regarding its activity as an inhibitor of Glucokinase or Histone Deacetylase (HDAC).

Cytochrome P450 (CYP) Isoforms

Studies on benzofuran derivatives have revealed interactions with CYP enzymes, which are critical for the metabolism of xenobiotics. nih.gov Research comparing the inhibitory effects of menthofuran (B113398) analogues on CYP2A6 found that modifying the structure to the aromatic 3-methylbenzofuran (B1293835) scaffold resulted in a decreased potency of CYP2A6 inhibition. This finding suggests that the planar, aromatic nature of the benzofuran ring is less favorable for binding to the CYP2A6 active site compared to the non-aromatic ring of menthofuran.

| Compound | Core Structure | Finding on CYP2A6 Inhibition |

| Menthofuran | Dihydrobenzofuran | Potent Inhibitor |

| 3-Methylbenzofuran | Benzofuran (Aromatic) | Decreased inhibitory potency compared to Menthofuran |

Molecular Interactions with Biological Receptors and Signaling Pathways

The benzofuran scaffold, including methoxy-substituted derivatives, is a key structural feature in compounds investigated for their interactions with critical cellular signaling pathways, particularly in the context of anticancer research.

mTOR Signaling Pathway: The benzofuran nucleus is recognized as a crucial element for the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway. researchgate.net Mechanistically, this inhibition can lead to the dephosphorylation of downstream targets such as the S6 ribosomal protein and the 4-EBP1 protein. researchgate.net The mTOR pathway is a central regulator of cell metabolism, growth, and proliferation. nih.gov

Kinase Interactions: Molecular docking studies of more complex molecules containing the 7-methoxy-benzofuran structure have predicted potential interactions with protein kinases. For instance, 7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde was predicted to be active against Aurora 2 kinase (3LAU). jocpr.com

Apoptosis and Cytokine Signaling: The benzofuran structure is also implicated in the induction of apoptosis. researchgate.net Furthermore, certain complex benzofuran derivatives have been shown to decrease the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6) in cancer cell lines, indicating an interaction with inflammatory signaling pathways. mdpi.com

Natural Occurrence and Biosynthetic Pathways

Isolation and Characterization from Plant Species

The presence of 7-Methoxy-3-methylbenzofuran in the plant kingdom is not widely documented, and its isolation from many species remains unconfirmed. However, the specified plant species—Gleditsia japonica, Myristica fragrans, Aegiceras floridum, and Eupomatia bennettii—are known to produce a variety of other benzofuran (B130515) and related phenolic compounds.

While direct isolation of this compound from Gleditsia japonica has not been reported in the reviewed literature, the genus Gleditsia is known to be a rich source of flavonoids, triterpenoid (B12794562) saponins, and other phenolics. Phytochemical investigations of various Gleditsia species have not yet identified this specific benzofuran derivative.

Similarly, comprehensive analyses of the chemical constituents of Myristica fragrans (nutmeg) have revealed a complex mixture of lignans, neolignans, and phenylpropanoids, some of which possess a benzofuran skeleton. However, this compound has not been explicitly identified among the isolates.

The mangrove plant Aegiceras floridum is known to produce various secondary metabolites, but the presence of this compound has not been confirmed. Research on the endophytic fungi associated with mangrove species like Aegiceras corniculatum has led to the identification of other benzofuran derivatives, suggesting that the broader ecosystem may harbor such compounds. researchgate.net

The genus Eupomatia, particularly Eupomatia bennettii, is a well-documented source of benzofuran neolignans known as eupomatenoids. researchgate.netresearchgate.net These compounds share a common benzofuran core, often with substitutions at various positions. While a number of eupomatenoids have been characterized from E. bennettii, the specific compound this compound has not been reported among them. The known eupomatenoids from this species typically feature more complex substitution patterns.

| Compound Name | Chemical Structure | Reference |

|---|---|---|

| Eupomatenoid-15 | 2-(4′-methoxyphenyl)-3-methyl-5-(E)-propenylbenzofuran | researchgate.net |

| Eupomatenoid-16 | 7-methoxy-2-(4′-methoxyphenyl)-3-methyl-5-(E)-propenylbenzofuran | researchgate.net |

| Eupomatenoid-17 | 5-allyl-7-methoxy-2-(4′-methoxyphenyl)-3-methylbenzofuran | researchgate.net |

| Eupomatenoid-18 | 5-allyl-2-(3′,4′-dimethoxyphenyl)-7-methoxy-3-methylbenzofuran | researchgate.net |

Proposed Biosynthetic Routes to this compound Analogs

The biosynthesis of benzofuran natural products is believed to proceed through several key steps, primarily involving the phenylpropanoid pathway. Although a specific biosynthetic pathway for this compound has not been elucidated, plausible routes can be proposed based on the general biosynthesis of related benzofuran analogs.

The formation of the benzofuran ring system in plants is thought to originate from the oxidative cyclization of various precursors. rsc.org One common pathway involves the intramolecular cyclization of a suitably substituted phenolic precursor. For a compound like this compound, the biosynthesis would likely begin with a phenolic compound derived from the shikimate pathway.

A potential biosynthetic precursor could be a substituted eugenol (B1671780) or isoeugenol (B1672232) derivative. The formation of the furan (B31954) ring is often catalyzed by cytochrome P450 enzymes, which facilitate oxidative cyclization. The methyl group at the 3-position could arise from the incorporation of a C2 unit from pyruvate (B1213749) or a related metabolite, followed by cyclization and subsequent methylation of the hydroxyl group at the 7-position by an O-methyltransferase (OMT) using S-adenosyl methionine (SAM) as the methyl donor.

Ecological and Chemodiversity Significance of Benzofuran Natural Products

Benzofuran derivatives are a significant class of secondary metabolites that play diverse roles in the chemical ecology of plants. rsc.org Their widespread distribution across various plant families, including the Asteraceae, Rutaceae, and Liliaceae, highlights their evolutionary importance. rsc.org These compounds are often involved in plant defense mechanisms against herbivores, insects, and microbial pathogens.

The structural diversity of benzofurans, ranging from simple substituted scaffolds to complex polycyclic structures, contributes to the vast chemodiversity observed in the plant kingdom. This chemical variation is a result of evolutionary pressures, where plants have developed a wide array of biosynthetic pathways to produce compounds with specific ecological functions. The presence of different substitution patterns on the benzofuran nucleus, such as methoxy (B1213986) and methyl groups, can significantly influence the biological activity and ecological role of these molecules.

For instance, some benzofurans are known to possess antimicrobial and antifungal properties, thereby protecting the plant from infections. Others act as feeding deterrents or toxins to insects and other herbivores. The chemodiversity of benzofurans within a single plant species or genus can provide a broad spectrum of defense against a variety of environmental challenges. While the specific ecological role of this compound is not yet defined due to its limited reported natural occurrence, its structural similarity to other bioactive benzofurans suggests it may also contribute to the defensive chemical arsenal (B13267) of the plants that produce it.

| Compound Name |

|---|

| This compound |

| Eupomatenoid-15 |

| Eupomatenoid-16 |

| Eupomatenoid-17 |

| Eupomatenoid-18 |

| Eugenol |

| Isoeugenol |

| S-adenosyl methionine |

Chemical Reactivity and Advanced Transformation Studies

Reaction Mechanisms of Electrophilic Aromatic Substitution

The benzofuran (B130515) scaffold is an electron-rich heterocyclic system, and the presence of a methoxy (B1213986) group at the 7-position further enhances the electron density of the benzene (B151609) ring, making it highly susceptible to electrophilic aromatic substitution. The substitution pattern is directed by the combined influence of the methoxy group and the fused furan (B31954) ring. The methoxy group is an ortho-, para-director, activating the 2, 4, and 6 positions. The furan oxygen directs electrophilic attack to the 2 and 3 positions of the furan ring and can also influence the aromatic ring.

Common electrophilic aromatic substitution reactions applicable to 7-Methoxy-3-methylbenzofuran include nitration, halogenation, and Friedel-Crafts acylation. The Vilsmeier-Haack reaction, a mild method for formylation of electron-rich aromatic compounds, is also a relevant transformation for this substrate.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 7-Methoxy-3-methyl-4-nitrobenzofuran |

| Bromination | Br₂/CH₃COOH | 7-Methoxy-3-methyl-4-bromobenzofuran |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 7-Methoxy-3-methyl-4-acylbenzofuran |

| Vilsmeier-Haack | POCl₃/DMF | 7-Methoxy-3-methyl-4-carbaldehyde |

The regioselectivity is primarily governed by the strong activating and directing effect of the methoxy group to the ortho and para positions. The position para to the methoxy group (position 4) is generally favored for substitution due to reduced steric hindrance compared to the ortho position (position 6).

Nucleophilic Addition and Substitution Reactions on Benzofuran Ring Systems

While the electron-rich nature of the benzofuran ring makes it less susceptible to direct nucleophilic attack, reactions can be facilitated at specific positions. The 3-methyl group can be a site for nucleophilic substitution after functionalization, such as radical bromination to form a 3-(bromomethyl) derivative. This benzylic bromide is then an excellent substrate for SN2 reactions with various nucleophiles.

Furthermore, organolithium chemistry can be employed to deprotonate the benzofuran ring, creating a nucleophilic center that can then react with electrophiles. The most acidic proton is typically at the 2-position of the benzofuran ring, which can be selectively abstracted by a strong base like n-butyllithium.

Table 2: Nucleophilic Reactions involving this compound Derivatives

| Reaction Type | Substrate | Reagents | Product |

| Nucleophilic Substitution | 7-Methoxy-3-(bromomethyl)benzofuran | Nu⁻ (e.g., CN⁻, OR⁻, NR₃) | 7-Methoxy-3-(nucleophilomethyl)benzofuran |

| Reaction with Organolithiums | This compound | 1. n-BuLi 2. Electrophile (E⁺) | 2-E-7-Methoxy-3-methylbenzofuran |

Oxidative and Reductive Manipulations of this compound

The benzofuran core and its substituents can undergo various oxidative and reductive transformations. The electron-rich benzene ring is susceptible to oxidation, which can lead to ring-opened products or the formation of quinones under more forceful conditions. More selective oxidations can target the furan ring. For instance, epoxidation of the 2,3-double bond can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), leading to reactive intermediates that can be further transformed.

Reduction of the benzofuran system typically involves catalytic hydrogenation. Depending on the catalyst and reaction conditions, either the furan ring or both the furan and benzene rings can be saturated.

Table 3: Oxidative and Reductive Transformations

| Reaction Type | Reagents | Expected Product |

| Oxidation | m-CPBA | 2,3-Epoxy-7-methoxy-3-methyl-2,3-dihydrobenzofuran |

| Catalytic Hydrogenation (Mild) | H₂, Pd/C | 7-Methoxy-3-methyl-2,3-dihydrobenzofuran |

| Catalytic Hydrogenation (Forcing) | H₂, Rh/C | 7-Methoxy-3-methyloctahydrobenzofuran |

Catalyst-Mediated Transformations and Novel Synthetic Methodologies

Modern organic synthesis heavily relies on catalyst-mediated reactions to achieve high efficiency and selectivity. For this compound, palladium-catalyzed cross-coupling reactions are of significant interest for carbon-carbon and carbon-heteroatom bond formation. To participate in these reactions, the benzofuran must first be functionalized with a suitable group, typically a halide (e.g., Br, I) or a triflate.

Prominent examples of such transformations include the Suzuki, Heck, and Sonogashira couplings. For instance, a bromo-substituted this compound can be coupled with boronic acids (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira) to introduce a wide array of substituents.

A notable example in the literature, while on a related dihydrobenzofuran system, is the enantioselective intramolecular Heck-Matsuda reaction of (R)-1-(7-Bromo-3-methyl-2,3-dihydrobenzofuran-3-yl)propan-2-one. This reaction proceeds via a palladium catalyst to form a new carbon-carbon bond, highlighting the utility of catalyst-mediated transformations on this scaffold.

Table 4: Catalyst-Mediated Cross-Coupling Reactions of Halogenated this compound

| Reaction Name | Reactants | Catalyst System | Product Type |

| Suzuki Coupling | 4-Bromo-7-methoxy-3-methylbenzofuran, R-B(OH)₂ | Pd(PPh₃)₄, base | 4-R-7-Methoxy-3-methylbenzofuran |

| Heck Coupling | 4-Bromo-7-methoxy-3-methylbenzofuran, alkene | Pd(OAc)₂, PPh₃, base | 4-(alkenyl)-7-Methoxy-3-methylbenzofuran |

| Sonogashira Coupling | 4-Bromo-7-methoxy-3-methylbenzofuran, alkyne | PdCl₂(PPh₃)₂, CuI, base | 4-(alkynyl)-7-Methoxy-3-methylbenzofuran |

These advanced synthetic methodologies open avenues for the creation of complex molecules with potential applications in various fields of chemical science.

Applications in Chemical Biology and Drug Discovery Research

Rational Design of Novel Therapeutic Lead Compounds

The rational design of new drugs often begins with a promising chemical scaffold, and the 7-methoxy-3-methylbenzofuran core has served as an excellent starting point for developing therapeutic lead compounds. By applying principles of medicinal chemistry, such as fragment-based drug design and structure-activity relationship (SAR) guided approaches, scientists have created potent and selective inhibitors for various biological targets.

One notable example involves the design of inhibitors for mitogen-activated protein kinase (MAPK)-interacting kinases (Mnks). Through a fragment-based drug design strategy, a series of 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives were synthesized and identified as potent Mnk inhibitors. mdpi.com Several of these compounds demonstrated significant inhibitory activity against both Mnk1 and Mnk2, with some exhibiting IC50 values in the low micromolar and even nanomolar range. mdpi.com For instance, compound 8k from this series was found to be a particularly potent Mnk2 inhibitor. mdpi.com These compounds also showed anti-proliferative effects in human leukemia and colon cancer cell lines. mdpi.com

Another area of successful rational design is in the development of tubulin polymerization inhibitors, a key strategy in cancer therapy. A SAR-guided design led to the discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan, a potent inhibitor that targets the colchicine (B1669291) binding site on tubulin. This work highlighted how systematic modifications to the benzofuran (B130515) core could dramatically enhance potency.

Furthermore, derivatives of this scaffold have been investigated as potential treatments for neurodegenerative disorders. In the search for new anti-Alzheimer's disease agents, a series of 2-arylbenzofuran derivatives, including 7-methoxy-2-phenylbenzofuran, were synthesized. bldpharm.comnih.gov These compounds were designed as dual inhibitors of cholinesterases (AChE and BuChE) and β-secretase (BACE1), key enzymes in the pathology of Alzheimer's disease. bldpharm.comnih.gov Several of these rationally designed compounds displayed inhibitory activities comparable to existing drugs like donepezil. bldpharm.comnih.gov

Table 1: Inhibitory Activity of Rationally Designed Benzofuran Derivatives

| Compound | Target | IC50 (µM) | Cell Line |

|---|---|---|---|

| 5b | Mnk2 | 1.45 | - |

| 5i | Mnk2 | 1.16 | - |

| 5o | Mnk2 | 3.55 | - |

| 8k | Mnk2 | 0.27 | - |

| BNC105 | Tubulin Polymerization | 0.8 | - |

| Compound 20 (Arylbenzofuran) | Acetylcholinesterase | 0.086 | - |

Data sourced from multiple studies. mdpi.combldpharm.com

Development of Chemical Probes for Biological Target Validation

Chemical probes are essential tools in chemical biology for dissecting cellular pathways and validating novel drug targets. The benzofuran scaffold, due to its inherent physicochemical and fluorescent properties, is an attractive core for the development of such probes. While research specifically detailing this compound as a chemical probe is emerging, the broader benzofuran class has shown significant promise.

Benzofuran derivatives have been successfully modulated to act as fluorescent probes. guidechem.com Their structural versatility allows for the tuning of optical properties, making them suitable as fluorescent markers for medical imaging and biological studies. guidechem.com For example, certain benzofuran derivatives can be conjugated to proteins, such as Concanavalin A, to serve as fluorescent tags for tracking biological molecules and processes. guidechem.com

In the context of target validation, probes can be used to assess the physiological consequences of inhibiting a specific protein. For instance, a fluorogenic reactive oxygen species (ROS) probe was used in conjunction with flow cytometry to demonstrate that a specific benzofuran derivative induced ROS generation in breast cancer cells. mdpi.com This experiment helped to elucidate the compound's mechanism of action and validate its target engagement. mdpi.com The development of such probes based on the this compound scaffold could enable researchers to specifically track the engagement of its derivatives with targets like Mnk kinases or tubulin, providing direct evidence of their mechanism of action in a cellular context.

Strategies for Enhancing Selectivity and Potency through Structural Modification

A key aspect of drug development is the optimization of a lead compound to improve its potency against the intended target and its selectivity over other related targets, thereby minimizing off-target effects. The this compound scaffold offers multiple positions for structural modification, which researchers have systematically explored to enhance the biological activity of its derivatives.

Structure-activity relationship (SAR) studies have revealed several key principles for modifying the benzofuran core:

Halogenation: The introduction of halogen atoms such as bromine or chlorine into the benzofuran ring or its substituents has been shown to significantly increase anticancer activity. guidechem.comrsc.org This enhancement is often attributed to the ability of halogens to form "halogen bonds," which can improve binding affinity with the target protein. guidechem.com For example, a brominated derivative of 3-methyl-benzofuran showed remarkable cytotoxic activity against leukemia cells, with an IC50 value of 0.1 µM. guidechem.com Similarly, a study on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate found that a brominated and methoxylated compound exhibited stronger pro-oxidative and pro-apoptotic properties compared to its chlorinated counterpart. rsc.org

Addition of Methoxy (B1213986) Groups: The position and number of methoxy groups play a crucial role in determining biological activity. The methoxy group at the C7 position is a defining feature of the parent scaffold, but additional methoxy groups on other parts of the molecule, such as appended phenyl rings, can significantly boost potency. nih.gov For instance, a 3-methylbenzofuran (B1293835) derivative with a para-methoxy group on a terminal phenyl ring displayed potent antiproliferative activity against a non-small cell lung cancer cell line, with an IC50 value comparable to the standard drug staurosporine. nih.gov

Modifications at the C2 and C3 Positions: The substituents at the C2 and C3 positions of the benzofuran ring are critical determinants of activity. SAR-guided design of tubulin inhibitors demonstrated that the introduction of a C7-hydroxy group and a specific C2-substituent on a benzofuran core led to a tenfold increase in antimitotic activity compared to the lead compound. guidechem.com

Table 2: Effect of Structural Modifications on Anticancer Activity of Benzofuran Derivatives

| Compound ID | Key Structural Modification | Cell Line | IC50 (µM) |

|---|---|---|---|

| 1 | Bromine on methyl group at C3 | HL60 (Leukemia) | 0.1 |

| 4c | para-methoxy on terminal phenyl | A549 (Lung Cancer) | 1.48 |

| 16a | 3-methoxy on phenyl ring | A549 (Lung Cancer) | 1.50 |

| 8 | Bromine and methoxy group | A549 (Lung Cancer) | Significant Activity |

| 8 | Bromine and methoxy group | HepG2 (Liver Cancer) | Significant Activity |

Data compiled from studies on various benzofuran derivatives. guidechem.comrsc.orgnih.gov

Exploration of this compound as a Privileged Scaffold in Medicinal Chemistry

A privileged scaffold is a molecular framework that is capable of binding to multiple, unrelated biological targets, making it a highly valuable starting point for drug discovery. The benzofuran nucleus, and specifically the this compound variant, has demonstrated the characteristics of a privileged scaffold due to the wide range of biological activities exhibited by its derivatives.

The versatility of this scaffold is evident from the diverse therapeutic areas where its derivatives have shown promise:

Oncology: As discussed, derivatives have been developed as potent inhibitors of tubulin polymerization and Mnk kinases, showing cytotoxicity against leukemia, lung, colon, and breast cancer cell lines. mdpi.comguidechem.comnih.gov

Neurodegenerative Diseases: The scaffold has been used to design dual-target inhibitors for enzymes implicated in Alzheimer's disease. bldpharm.comnih.gov

Infectious Diseases: The broader benzofuran class has shown significant anti-infective properties, including antibacterial, antifungal, and antiviral activities. guidechem.com

The ability of the this compound core to serve as a foundation for drugs targeting such different protein classes (kinases, structural proteins like tubulin, and enzymes like cholinesterases) underscores its privileged nature. Its physicochemical properties and the synthetic accessibility of its derivatives make it an enduring and fruitful platform for the discovery of new medicines. The continued exploration of this scaffold is expected to yield novel therapeutic agents for a variety of human diseases.

Q & A

Q. What are the established synthetic routes for 7-Methoxy-3-methylbenzofuran in laboratory settings?

A two-step strategy is commonly employed, starting with hydroxylated benzofuran precursors. Methoxylation is achieved via demethylation-protection sequences or direct electrophilic substitution, followed by regioselective alkylation at the 3-position. For example, Kitamura et al. optimized methoxylation using Pd-catalyzed cross-coupling to introduce substituents . Subsequent methylation with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) ensures specificity .

Q. How is this compound isolated from natural sources?

Natural extraction involves solvent-based methods (e.g., ethanol or methanol) followed by repeated column chromatography. In Gleditsia japonica var. delavayi, the compound was isolated alongside neolignans using silica gel chromatography and characterized via 1D/2D NMR and HR-ESIMS to confirm regiochemistry and substituent positions .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

Key techniques include:

- ¹H/¹³C NMR : To identify methoxy (-OCH₃) and methyl (-CH₃) groups, with typical shifts at δ 3.8–4.0 ppm (OCH₃) and δ 2.3–2.5 ppm (CH₃) .

- HR-ESIMS : For precise molecular formula confirmation (e.g., C₁₁H₁₂O₂ requires m/z 200.0837) .

- 2D NMR (HMBC, COSY) : To resolve connectivity, particularly between the benzofuran core and substituents .

Advanced Research Questions

Q. How can regioselectivity challenges during methoxylation of benzofuran precursors be addressed?

Regioselectivity is influenced by directing groups and catalysts. Konishi et al. demonstrated that electron-withdrawing groups (e.g., nitro) at the 5-position direct methoxylation to the 7-position via resonance stabilization. Transition metal catalysts (e.g., CuI) further enhance selectivity in Ullmann-type couplings .

Q. What strategies mitigate discrepancies in reported synthetic yields for this compound?

Yield variations often stem from impurity in starting materials or suboptimal reaction conditions. Comparative studies show that using anhydrous solvents (e.g., DMF), controlled temperatures (60–80°C), and inert atmospheres (N₂/Ar) improve reproducibility. For example, Fumagalli et al. achieved >80% yield by pre-treating benzofuran precursors with molecular sieves .

Q. How do steric and electronic effects influence the bioactivity of this compound derivatives?

Substituent positioning alters interactions with biological targets. Methyl groups at the 3-position enhance lipophilicity, improving membrane permeability, while methoxy groups at the 7-position stabilize π-π stacking with aromatic residues in enzymes. In vitro assays (e.g., antifungal or antitumor screens) should test derivatives with systematic structural variations to map structure-activity relationships .

Q. What analytical methods resolve structural ambiguities in closely related benzofuran isomers?

Q. How can conflicting data on metabolic stability of this compound be reconciled?

Discrepancies may arise from assay conditions (e.g., liver microsome sources or incubation times). Standardized protocols, such as those by Musser et al., recommend using pooled human liver microsomes and LC-MS/MS quantification to minimize variability. Parallel testing with control compounds (e.g., verapamil) ensures data reliability .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.